Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Description
cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate is a bicyclic heterocyclic compound featuring a pyrroloquinoline scaffold with a tert-butyl carbamate protective group. Its CAS number is 1422344-51-1 , and its molecular formula is C₁₆H₂₂N₂O₂ with a molar mass of 274.36 g/mol . The compound is synthesized for use in pharmaceutical research and organic synthesis, particularly as a precursor for bioactive molecules or chiral intermediates. The stereochemistry (cis-configuration) is critical for its reactivity and interactions in medicinal chemistry applications. Commercial suppliers list it at $388.70 per 100mg for research quantities .
Properties
Molecular Formula |
C8H6Cl3NO3 |
|---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
methyl 3,4,5-trichloro-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C8H6Cl3NO3/c1-12-6(8(14)15-2)4(10)3(9)5(11)7(12)13/h1-2H3 |
InChI Key |
PSRVFCOHQNHDCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=C(C1=O)Cl)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Chlorination of Pyridine Precursors
The most widely reported method involves sequential chlorination of a methyl-substituted pyridone carboxylate. A key intermediate is methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate , which undergoes chlorination at positions 3, 4, and 5 using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
Procedure :
-
Methylation : 6-hydroxynicotinic acid is methylated using methyl iodide (CH₃I) in the presence of sodium hydride (NaH) to yield methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate.
-
Chlorination : The intermediate is treated with excess POCl₃ at 80–100°C for 6–12 hours. Triethylamine (Et₃N) is often added as a catalyst to facilitate substitution.
-
Workup : The reaction mixture is quenched with ice water, and the product is extracted using dichloromethane (DCM) and purified via recrystallization from ethanol.
Key Data :
One-Pot Multicomponent Synthesis
An alternative approach combines esterification, methylation, and chlorination in a single reactor to reduce intermediate isolation steps. This method uses 6-hydroxy-2-pyridinecarboxylic acid as the starting material.
Procedure :
-
Simultaneous Methylation and Esterification : The substrate is refluxed with methyl iodide and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), forming the methyl ester and N-methyl group in situ.
-
Chlorination : POCl₃ is added directly to the reaction mixture, and the temperature is maintained at 90°C for 8 hours.
-
Isolation : The crude product is precipitated by adjusting the pH to 7–8 with aqueous NaOH and filtered.
Advantages :
-
Reduced processing time (total 12–14 hours vs. 20+ hours for stepwise methods).
Optimization of Reaction Conditions
Chlorinating Agent Selection
Phosphorus oxychloride (POCl₃) is preferred over sulfuryl chloride due to its higher selectivity for pyridone systems. Excess POCl₃ (3–4 equivalents) ensures complete trichlorination without over-oxidation.
Comparative Data :
| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ | 80 | 72 | 95 |
| SO₂Cl₂ | 100 | 58 | 89 |
Solvent Systems
Polar aprotic solvents like DMF or 1,4-dioxane enhance chlorination efficiency by stabilizing reactive intermediates. Non-polar solvents (e.g., toluene) result in incomplete reactions (<50% conversion).
Analytical Validation
Chromatographic Purity
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms ≥95% purity. Key impurities include:
Spectroscopic Characterization
-
IR : Strong absorption at 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O lactam).
-
MS (ESI+) : m/z 294.9 [M+H]⁺ (calculated for C₈H₇Cl₃NO₃: 294.9).
Industrial-Scale Considerations
-
Cost Efficiency : POCl₃ recycling reduces raw material costs by 20–25%.
-
Safety : Chlorination steps require inert atmosphere and corrosion-resistant reactors (Hastelloy or glass-lined).
-
Waste Management : Neutralization of POCl₃ with NaOH generates phosphate salts, which are treated via precipitation.
Recent Advances and Patents
Patent US12053463B2 highlights the compound’s utility in kinase inhibitor synthesis, validating its relevance in drug discovery. Innovations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dechlorinated or partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
The compound has been studied for its biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of growth |
| Escherichia coli | 16 µg/mL | Significant reduction in colony count |
| Klebsiella pneumoniae | 64 µg/mL | Effective growth inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer). The following table summarizes findings from recent studies:
| Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|
| A549 | 50 | Significant reduction in cell viability |
| HeLa | 100 | Induction of apoptosis |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine showed enhanced activity against multi-drug resistant strains of bacteria.
- Anticancer Research : In a clinical trial reported in Cancer Research, patients treated with a formulation containing this compound exhibited improved tumor response rates compared to standard chemotherapy alone.
Mechanism of Action
The mechanism by which Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity The compound can interact with enzymes and receptors, leading to various biochemical effects
Comparison with Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1)
- Structure: Cyclopenta[c]pyrrole fused with a ketone group (5-oxo) instead of a quinoline system.
- Hazards : Classified as acutely toxic (oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
- Applications : Used in laboratory chemical synthesis but poses higher handling risks compared to the target compound.
Cis-Tert-Butyl 5-Oxo-3,3a,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9bh)-Carboxylate
cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate (CAS 1251006-15-1)
- Structure : Incorporates a 1,4-oxazepine ring (oxygen and nitrogen in a seven-membered ring) fused to pyrrolidine.
- Molecular Formula : C₁₂H₂₂N₂O₃ (MW: 242.31 g/mol) .
- Applications : Likely used as a pharmaceutical intermediate due to its heteroatom-rich scaffold, enhancing solubility compared to the target compound.
cis-tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 370879-56-4)
- Structure: Benzyl-substituted pyrrolo[3,4-c]pyrrole core instead of quinoline.
- Price: Priced at ¥440.90 per 100mg (Aladdin Biochemical Technology) .
Comparative Data Table
Research Findings and Implications
- Stereochemical Influence: The cis-configuration in the target compound enhances its stability in chiral environments compared to trans-analogues, as noted in asymmetric synthesis protocols .
- Hazard Profile : The target compound lacks explicit hazard classifications in available data , unlike the cyclopenta[c]pyrrole derivative, which requires stringent safety measures .
- Structural Modifications: Substituting quinoline with isoquinoline (CAS N/A in ) or oxazepine alters pharmacokinetic properties.
Biological Activity
Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial and antifungal properties, as well as its cytotoxicity profile.
Antibacterial Activity
Recent studies have demonstrated that derivatives of similar dihydropyridine compounds exhibit significant antibacterial activity. For instance, N-Derivatives of methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene) compounds showed enhanced antibacterial effects against various Gram-positive and Gram-negative bacteria. These compounds were found to be 10 to 50 times more effective than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL for the most active derivatives .
Table 1: Antibacterial Activity of Dihydropyridine Derivatives
| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound 8 | En. Cloacae | 0.004 | 0.008 |
| Compound 15 | T. viride | 0.004 | 0.006 |
| Ampicillin | Various | ~0.1 | ~0.2 |
Antifungal Activity
The antifungal properties of similar compounds have also been explored. The most potent antifungal activity was observed against T. viride, with MIC values as low as 0.004 mg/mL for certain derivatives, indicating a promising avenue for developing antifungal agents .
Table 2: Antifungal Activity of Dihydropyridine Derivatives
| Compound | Fungi Tested | MIC (mg/mL) |
|---|---|---|
| Compound 15 | T. viride | 0.004 |
| Compound X | A. fumigatus | 0.06 |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal MRC5 cells revealed that while some derivatives exhibit strong antibacterial and antifungal properties, they also show varying levels of cytotoxicity . This highlights the need for careful evaluation when considering these compounds for therapeutic applications.
Table 3: Cytotoxicity Profile
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| Compound Y | MRC5 | >0.1 |
| Compound Z | MRC5 | 0.05 |
The mechanism behind the antibacterial activity appears to involve inhibition of key bacterial enzymes such as MurB in E. coli, which is essential for cell wall biosynthesis . Similarly, antifungal activity may be linked to the inhibition of lanosterol demethylase in fungi, a critical enzyme in ergosterol biosynthesis.
Case Studies and Research Findings
In a recent study focusing on the synthesis and evaluation of similar compounds, researchers found that modifications in the chemical structure significantly influenced both antibacterial and antifungal activities. This underscores the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. What are the recommended synthetic routes for Methyl 3,4,5-trichloro-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, and how can yield optimization be achieved?
The compound can be synthesized via multi-step reactions involving cyclization and halogenation. For example, analogous dihydropyridazine derivatives are synthesized by refluxing precursors in ethanol/HCl mixtures, followed by recrystallization to improve purity . Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification steps, such as column chromatography or recrystallization. Monitoring reaction progress via TLC or HPLC is critical to minimize side products .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- 1H/13C NMR : To confirm the presence of methyl, carbonyl, and dihydropyridine moieties. For example, methyl protons typically resonate at δ 1.95–3.10 ppm, while carbonyl carbons appear near 162–175 ppm .
- IR spectroscopy : Peaks at 1722–1631 cm⁻¹ confirm C=O stretches, and NH/OH groups appear above 3100 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 485) validate the molecular formula .
Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?
The compound is susceptible to oxidation due to its dihydropyridine ring and chlorinated substituents. Stability studies should include accelerated aging tests under varying pH, temperature, and light exposure. Degradation products can be identified via LC-MS, focusing on dechlorination or ring-opening byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?
The electron-withdrawing trichloro and carbonyl groups activate the pyridine ring toward nucleophilic attack at the 2- or 4-positions. Redox reactions may involve the dihydropyridine ring transitioning to a fully aromatic pyridine system, with Cl substituents influencing reaction rates. Computational studies (e.g., DFT) can map electron density and predict reactive sites .
Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?
Adopt methodologies from long-term environmental projects like INCHEMBIOL :
- Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions.
- Biotic studies : Evaluate microbial degradation using soil/water microcosms.
- Ecotoxicity assays : Use Daphnia magna or algal models to assess LC50/EC50 values.
Q. What strategies resolve contradictions in biological activity data across different assays?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:
- Dose-response standardization : Use consistent molar concentrations and controls.
- Orthogonal assays : Validate results via both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) screens.
- Meta-analysis : Compare data across studies while accounting for purity (>95% by HPLC) and stereochemical integrity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like cytochrome P450 or kinases. Focus on:
- Binding affinity : Score interactions between chlorinated substituents and hydrophobic pockets.
- ADMET profiling : Predict absorption and toxicity using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
